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Compound of Interest

Compound Name:
1,1'-(Bromomethylene)bis(4-

fluorobenzene)

Cat. No.: B1581514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
Welcome to this comprehensive technical guide on 1,1'-(Bromomethylene)bis(4-
fluorobenzene), a halogenated aromatic compound with significant potential in synthetic

organic chemistry and drug discovery. This document provides an in-depth exploration of its

chemical identity, synthesis, physicochemical properties, and applications, with a focus on

providing actionable insights for laboratory professionals. As a versatile building block, the

strategic incorporation of this molecule into synthetic pathways can unlock novel molecular

architectures. This guide is intended to serve as a foundational resource, empowering

researchers to leverage the unique reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
in their scientific endeavors.

Chemical Identity and Structure
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethyl bromide derivative

characterized by two 4-fluorophenyl groups attached to a bromine-bearing methylene bridge.

Chemical Structure:

Figure 1: 2D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
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Key Identifiers:

Identifier Value

CAS Number 345-90-4[1]

Molecular Formula C₁₃H₉BrF₂[1]

Molecular Weight 283.11 g/mol [1]

IUPAC Name
1-[bromo-(4-fluorophenyl)methyl]-4-

fluorobenzene[1]

Synonyms

Bis(4-fluorophenyl)bromomethane, 4,4'-

Difluorobenzhydryl bromide, Bis(p-

fluorophenyl)methyl bromide[2]

Physicochemical Properties
The physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) are

summarized in the table below. These properties are crucial for designing reaction conditions,

purification procedures, and for understanding the compound's behavior in various solvent

systems.

Property Value Source

Appearance Colourless to Beige Oil/Liquid [2]

Boiling Point (Predicted) 302.4 ± 32.0 °C PubChem

Density (Predicted) 1.480 ± 0.06 g/cm³ PubChem

Solubility
Slightly soluble in Acetonitrile

and Chloroform
PubChem

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
PubChem
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The synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) typically involves the

bromination of a suitable precursor. A plausible and efficient laboratory-scale synthesis starts

from the commercially available bis(4-fluorophenyl)methanol. This two-step process involves

the reduction of the diarylketone to the corresponding alcohol, followed by a nucleophilic

substitution to introduce the bromine atom.

Synthetic Pathway Overview:

Figure 2: Proposed two-step synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene).

Step 1: Reduction of Bis(4-fluorophenyl)methanone
The initial step involves the reduction of the ketone functionality of bis(4-

fluorophenyl)methanone to the corresponding secondary alcohol, bis(4-fluorophenyl)methanol.

Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and

effective reducing agent for this transformation.

Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the

electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the

solvent to yield the alcohol.

Step 2: Bromination of Bis(4-fluorophenyl)methanol
The hydroxyl group of bis(4-fluorophenyl)methanol is a poor leaving group. Therefore, it needs

to be converted into a better leaving group for the nucleophilic substitution with a bromide ion.

This can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated

hydrobromic acid (HBr).

Mechanism (using PBr₃): The lone pair of electrons on the oxygen of the alcohol attacks the

phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good

leaving group, which is then displaced by the bromide ion in an Sₙ2 or Sₙ1 fashion to form the

final product. The benzylic nature of the carbocation in an Sₙ1 pathway is stabilized by the two

fluorophenyl rings.

Applications in Drug Discovery and Organic
Synthesis
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The unique structural features of 1,1'-(Bromomethylene)bis(4-fluorobenzene) make it a

valuable intermediate in organic synthesis, particularly in the development of pharmaceutical

agents. The presence of two fluorophenyl moieties can enhance metabolic stability and binding

affinity of a molecule to its biological target. The reactive bromomethylene bridge allows for its

facile incorporation into larger, more complex molecules.

Role as a Key Building Block
1,1'-(Bromomethylene)bis(4-fluorobenzene) serves as a key building block for the

introduction of the bis(4-fluorophenyl)methyl moiety. This group is found in a number of

biologically active compounds. The bromine atom is a good leaving group, making the

compound susceptible to nucleophilic substitution reactions. This allows for the formation of

new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Synthesis of a Piperazine Derivative: An Experimental
Protocol
A documented application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is in the synthesis

of a substituted piperazine derivative. The following protocol is adapted from a cited

experimental method.[3]

Reaction Scheme:

Figure 3: Synthesis of a piperazine derivative using 1,1'-(Bromomethylene)bis(4-
fluorobenzene).

Step-by-Step Methodology:

To a solution of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (100

mg, 0.43 mmol) in acetonitrile (5 mL), add N,N-Diisopropylethylamine (DIPEA) (0.76 mL,

4.34 mmol) at room temperature.

Stir the mixture for 5 minutes.

Add 1,1'-(Bromomethylene)bis(4-fluorobenzene) (148 mg, 0.52 mmol) to the reaction

mixture.
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Heat the reaction mixture at 80°C for 12 hours.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by flash chromatography (silica gel, 5-10% MeOH in DCM) to obtain

tert-butyl (2R,5R)-4-(bis(4-fluorophenyl)methyl)-5-(hydroxymethyl)-2-methylpiperazine-1-

carboxylate as an off-white solid (130 mg, 69.2% yield).[3]

Safety and Handling
As a brominated organic compound, 1,1'-(Bromomethylene)bis(4-fluorobenzene) should be

handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information:

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye

damage).[3]

Precautionary Statements:

P264: Wash skin thoroughly after handling.[3]

P270: Do not eat, drink or smoke when using this product.[3]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Rinse skin with water/shower.[3]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

P310: Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.ambeed.com/products/345-90-4.html
https://www.benchchem.com/product/b1581514?utm_src=pdf-body
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.ambeed.com/products/345-90-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eye/Face Protection: Chemical safety goggles and/or a face shield.

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe

shoes.

Respiratory Protection: Use in a well-ventilated area. If engineering controls are not

sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures:

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or

doctor.

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at

least 15 minutes. Immediately call a poison center or doctor.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. Immediately call a poison center or doctor.

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.

Spectroscopic Data
At present, comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is limited. Researchers are advised to

acquire their own analytical data for structural confirmation and purity assessment upon

synthesis or purchase.

Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable and reactive building block for

organic synthesis. Its unique structure, featuring two fluorophenyl rings and a reactive

bromomethylene linker, provides a versatile platform for the construction of complex molecules

with potential applications in medicinal chemistry and materials science. The synthetic

protocols and safety information provided in this guide are intended to facilitate its use in the

laboratory. As with any reactive chemical, adherence to proper safety procedures is paramount.
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Further research into the applications of this compound is warranted and is likely to uncover

new and exciting opportunities in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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